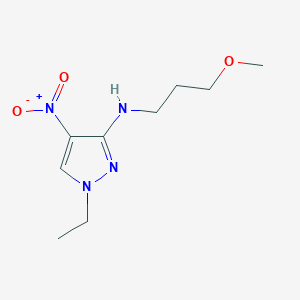
1-Ethyl-N-(3-methoxypropyl)-4-nitropyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-N-(3-methoxypropyl)-4-nitropyrazol-3-amine, commonly known as EMPA-Na, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMPA-Na is a nitro-substituted pyrazole derivative and is widely used in scientific research as a tool for studying various physiological and biochemical processes.
Mécanisme D'action
EMPA-Na acts as a nitric oxide donor, releasing nitric oxide upon contact with biological fluids. Nitric oxide is a potent vasodilator and plays a critical role in the regulation of blood pressure. Nitric oxide also plays a role in the regulation of platelet aggregation and the development of atherosclerosis.
Biochemical and Physiological Effects:
EMPA-Na has been shown to have a variety of biochemical and physiological effects. It has been shown to increase nitric oxide levels in cells and tissues, leading to vasodilation and a decrease in blood pressure. EMPA-Na has also been shown to inhibit platelet aggregation and to reduce the development of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using EMPA-Na in lab experiments is its ability to release nitric oxide in a controlled manner, allowing for precise measurements of nitric oxide levels. EMPA-Na is also relatively stable and can be stored for extended periods of time. However, one limitation of using EMPA-Na is its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are several future directions for research involving EMPA-Na. One potential direction is the development of new methods for synthesizing EMPA-Na that are more efficient and cost-effective. Another potential direction is the investigation of the effects of EMPA-Na on other physiological and biochemical processes, such as inflammation and oxidative stress. Additionally, the development of new nitric oxide donors based on the structure of EMPA-Na could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of EMPA-Na involves a multistep process that includes the reaction of 3-acetyl-4-methoxyphenylhydrazine with ethyl acetoacetate to form 1-ethyl-3-(4-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with nitric acid to form 1-ethyl-3-(4-methoxyphenyl)-5-methyl-4-nitropyrazole, which is further reacted with 3-methoxypropylamine to form EMPA-Na.
Applications De Recherche Scientifique
EMPA-Na has been widely used in scientific research as a tool for studying various physiological and biochemical processes. It has been used as a fluorescent probe for detecting nitric oxide in cells and tissues. EMPA-Na has also been used to study the effects of nitric oxide on vascular smooth muscle cells and to investigate the role of nitric oxide in the regulation of blood pressure. Additionally, EMPA-Na has been used to study the effects of nitric oxide on platelet aggregation and to investigate the role of nitric oxide in the development of atherosclerosis.
Propriétés
IUPAC Name |
1-ethyl-N-(3-methoxypropyl)-4-nitropyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-3-12-7-8(13(14)15)9(11-12)10-5-4-6-16-2/h7H,3-6H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRUPJSPKMHECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)NCCCOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(3-methoxypropyl)-4-nitro-1H-pyrazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2777241.png)

![1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777251.png)



![N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2777255.png)
![[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B2777256.png)
![methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate](/img/structure/B2777259.png)
![N-(3-methylbutyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2777260.png)

